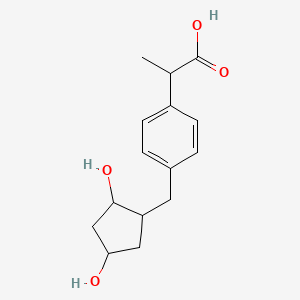![molecular formula C39H40BF4P2Rh- B15287783 (1Z,5Z)-cycloocta-1,5-diene;[(1R,2S,3S,4S)-3-diphenylphosphanyl-2-bicyclo[2.2.1]hept-5-enyl]-diphenylphosphane;rhodium;tetrafluoroborate](/img/structure/B15287783.png)
(1Z,5Z)-cycloocta-1,5-diene;[(1R,2S,3S,4S)-3-diphenylphosphanyl-2-bicyclo[2.2.1]hept-5-enyl]-diphenylphosphane;rhodium;tetrafluoroborate
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
The compound (1Z,5Z)-cycloocta-1,5-diene;[(1R,2S,3S,4S)-3-diphenylphosphanyl-2-bicyclo[2.2.1]hept-5-enyl]-diphenylphosphane;rhodium;tetrafluoroborate is a complex organometallic compound. It is known for its unique structure, which includes a rhodium center coordinated with phosphine ligands and a cyclooctadiene moiety. This compound is of significant interest in the field of catalysis due to its ability to facilitate various chemical reactions.
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
The synthesis of (1Z,5Z)-cycloocta-1,5-diene;[(1R,2S,3S,4S)-3-diphenylphosphanyl-2-bicyclo[2.2.1]hept-5-enyl]-diphenylphosphane;rhodium;tetrafluoroborate typically involves the reaction of rhodium precursors with phosphine ligands and cyclooctadiene. The reaction is usually carried out under inert atmosphere conditions to prevent oxidation of the rhodium center. Common solvents used in the synthesis include dichloromethane and toluene. The reaction mixture is often stirred at room temperature or slightly elevated temperatures to ensure complete formation of the desired complex.
Industrial Production Methods
In an industrial setting, the production of this compound may involve larger scale reactions with optimized conditions to maximize yield and purity. The use of automated reactors and continuous flow systems can enhance the efficiency of the synthesis process. Purification of the compound is typically achieved through crystallization or chromatography techniques.
Analyse Chemischer Reaktionen
Types of Reactions
The compound (1Z,5Z)-cycloocta-1,5-diene;[(1R,2S,3S,4S)-3-diphenylphosphanyl-2-bicyclo[2.2.1]hept-5-enyl]-diphenylphosphane;rhodium;tetrafluoroborate undergoes various types of chemical reactions, including:
Oxidation: The rhodium center can be oxidized to higher oxidation states.
Reduction: The compound can participate in reduction reactions, often reducing other substrates.
Substitution: Ligands coordinated to the rhodium center can be substituted with other ligands.
Common Reagents and Conditions
Common reagents used in reactions with this compound include oxidizing agents like hydrogen peroxide, reducing agents such as sodium borohydride, and various ligands for substitution reactions. Reaction conditions typically involve controlled temperatures and inert atmospheres to maintain the stability of the rhodium center.
Major Products Formed
The major products formed from reactions involving this compound depend on the specific reaction type. For example, oxidation reactions may yield rhodium(III) complexes, while substitution reactions can produce new rhodium complexes with different ligands.
Wissenschaftliche Forschungsanwendungen
Chemistry
In chemistry, this compound is widely used as a catalyst in various organic transformations, including hydrogenation, hydroformylation, and cross-coupling reactions. Its ability to facilitate these reactions with high efficiency and selectivity makes it a valuable tool in synthetic chemistry.
Biology and Medicine
In biological and medical research, this compound has been explored for its potential applications in drug development and as a probe for studying biological processes. Its unique structure allows it to interact with biological molecules in specific ways, making it useful for investigating enzyme mechanisms and protein-ligand interactions.
Industry
Industrially, this compound is used in the production of fine chemicals and pharmaceuticals. Its catalytic properties enable the efficient synthesis of complex molecules, reducing the need for harsh reaction conditions and minimizing waste.
Wirkmechanismus
The mechanism by which (1Z,5Z)-cycloocta-1,5-diene;[(1R,2S,3S,4S)-3-diphenylphosphanyl-2-bicyclo[2.2.1]hept-5-enyl]-diphenylphosphane;rhodium;tetrafluoroborate exerts its effects involves the coordination of the rhodium center with substrates, facilitating their transformation through various catalytic cycles. The phosphine ligands play a crucial role in stabilizing the rhodium center and modulating its reactivity. Molecular targets include unsaturated hydrocarbons and functional groups that can undergo addition or substitution reactions.
Vergleich Mit ähnlichen Verbindungen
Similar Compounds
Rhodium(I) complexes with different phosphine ligands: These compounds share similar catalytic properties but may exhibit different reactivity and selectivity profiles.
Palladium and platinum complexes: These metals also form complexes with phosphine ligands and are used in similar catalytic applications.
Uniqueness
The uniqueness of (1Z,5Z)-cycloocta-1,5-diene;[(1R,2S,3S,4S)-3-diphenylphosphanyl-2-bicyclo[2.2.1]hept-5-enyl]-diphenylphosphane;rhodium;tetrafluoroborate lies in its specific combination of ligands and metal center, which imparts distinct catalytic properties. Its ability to facilitate a wide range of reactions with high efficiency and selectivity sets it apart from other similar compounds.
This detailed article provides a comprehensive overview of the compound, covering its preparation methods, chemical reactions, scientific research applications, mechanism of action, and comparison with similar compounds
Eigenschaften
Molekularformel |
C39H40BF4P2Rh- |
|---|---|
Molekulargewicht |
760.4 g/mol |
IUPAC-Name |
(1Z,5Z)-cycloocta-1,5-diene;[(1R,2S,3S,4S)-3-diphenylphosphanyl-2-bicyclo[2.2.1]hept-5-enyl]-diphenylphosphane;rhodium;tetrafluoroborate |
InChI |
InChI=1S/C31H28P2.C8H12.BF4.Rh/c1-5-13-26(14-6-1)32(27-15-7-2-8-16-27)30-24-21-22-25(23-24)31(30)33(28-17-9-3-10-18-28)29-19-11-4-12-20-29;1-2-4-6-8-7-5-3-1;2-1(3,4)5;/h1-22,24-25,30-31H,23H2;1-2,7-8H,3-6H2;;/q;;-1;/b;2-1-,8-7-;;/t24-,25+,30-,31-;;;/m0.../s1 |
InChI-Schlüssel |
DPXNIIPVFLWYAU-KCRFXNLBSA-N |
Isomerische SMILES |
[B-](F)(F)(F)F.C1/C=C\CC/C=C\C1.C1[C@@H]2[C@@H]([C@H]([C@H]1C=C2)P(C3=CC=CC=C3)C4=CC=CC=C4)P(C5=CC=CC=C5)C6=CC=CC=C6.[Rh] |
Kanonische SMILES |
[B-](F)(F)(F)F.C1CC=CCCC=C1.C1C2C=CC1C(C2P(C3=CC=CC=C3)C4=CC=CC=C4)P(C5=CC=CC=C5)C6=CC=CC=C6.[Rh] |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


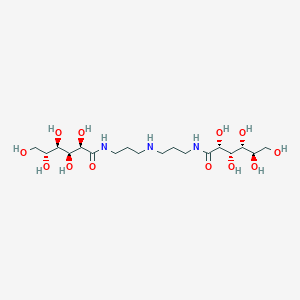
![5-(5-{1-[(Pyridin-3-yl)methyl]piperidin-4-yl}-1,2,4-oxadiazol-3-yl)-2-(trifluoromethyl)pyridine](/img/structure/B15287709.png)

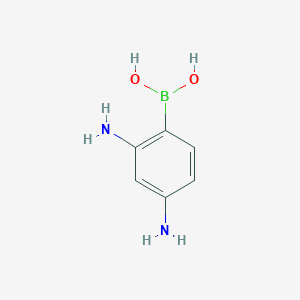
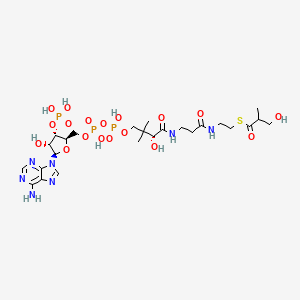


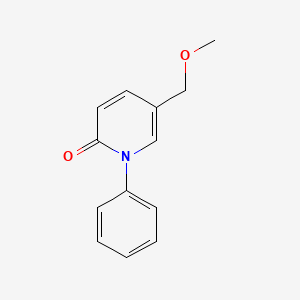
![5,6,8,9,10,11-Hexahydro-11-hydroxy-benz[a]anthracene-11-acetic Acid Ethyl Ester](/img/structure/B15287744.png)

![3-[1-[4-(4-fluorophenyl)-4-oxobutyl]piperidin-4-yl]-1H-benzimidazol-2-one;hydrate;hydrochloride](/img/structure/B15287757.png)
![Dibenzo[b,d]selenophen-2-ylboronic acid](/img/structure/B15287773.png)
![{4-[3-(Pyridin-3-yl)-1,2,4-oxadiazol-5-yl]piperidin-1-yl}[6-(trifluoromethyl)pyridin-3-yl]methanone](/img/structure/B15287787.png)
